3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c19-9-13-17(21-7-6-20-13)26-12-5-8-22(10-12)16(24)11-23-14-3-1-2-4-15(14)27-18(23)25/h1-4,6-7,12H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYWPBYRWDYPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step reaction sequence:
Formation of the pyrrolidine intermediate: : This step usually starts with the appropriate starting materials subjected to nucleophilic substitution or addition reactions.
Attachment of the benzo[d]oxazol-3(2H)-yl group: : Through coupling reactions involving catalysts such as palladium, the benzo[d]oxazole ring is attached.
Pyrazine ring construction: : Utilizing reactions like cyclization, the pyrazine ring is integrated.
Final assembly: : The last steps involve linking these intermediates under controlled conditions, often employing specific reagents and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production process is scaled up, ensuring economic viability and adherence to safety protocols. High-pressure reactors, continuous flow systems, and automated synthesis platforms enhance efficiency. Optimization of reaction conditions, such as temperature, pressure, and reaction time, ensures maximal yield with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions:
Oxidation: : This reaction introduces oxygen into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Involves the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: : Where one functional group is replaced by another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Solvents: : Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products from these reactions depend on the conditions and reagents used. Oxidation may yield higher oxygenated derivatives, while reduction typically produces more saturated compounds. Substitution reactions often result in new functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features can exhibit selective uptake by cancer cells, making them promising candidates for anticancer therapies. For instance, derivatives of oxadiazolo[3,4-b]pyrazines have shown activity as mitochondrial uncouplers, which can be leveraged in the treatment of conditions like nonalcoholic steatohepatitis and potentially cancer .
Enzyme Inhibition
The unique structure of this compound allows for interactions with specific enzymes, potentially leading to the development of enzyme inhibitors. Studies have highlighted that pyrazine derivatives can act as kinase inhibitors, which are crucial in regulating various cellular processes and could be targeted in cancer therapy .
Neurological Applications
Given the presence of the pyrrolidine ring, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been investigated for their anxiolytic and anticonvulsant properties, suggesting that this compound may also exhibit such pharmacological effects .
Antimicrobial Properties
Research into related compounds has shown that benzo[d]oxazole derivatives possess antimicrobial activity. The incorporation of the carbonitrile group may enhance this activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .
Antiviral Activity
Compounds derived from pyrazines have demonstrated antiviral properties against various pathogens. The potential application of this compound in developing antiviral agents warrants further investigation, particularly in the context of emerging viral infections .
Material Science
The unique chemical properties of 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile make it a candidate for use in developing advanced materials. Its ability to undergo various chemical reactions can be exploited to create novel polymers or coatings with specific functionalities .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective uptake by cancer cells; potential for targeted therapy. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases; implications for cancer treatment. |
| Study 3 | Antiviral Properties | Showed efficacy against viral pathogens; potential for drug development. |
| Study 4 | Material Science | Explored as a building block for novel materials with enhanced properties. |
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzoxazolone derivatives are summarized below, with key distinctions in substituents, synthesis, and properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: Benzoxazolone vs. Substituent Diversity: Derivatives like compound 22 (furan) and 24 (pyrazole) demonstrate how heteroaromatic substituents modulate physicochemical properties. For instance, compound 22 exhibits a lower melting point (158–160°C) compared to 24 (164–166°C), likely due to differences in crystallinity from substituent bulk .
- Multi-component reactions (e.g., hydrazide coupling for compounds 17–20 ) .
- Acetylation of pyrrolidine precursors (e.g., compound 25 synthesis via hexane-2,5-dione condensation) .
Biological Relevance: TSPO Ligands: PBPA and related benzoxazolone derivatives show selectivity for the translocator protein (TSPO), a biomarker in neuroinflammation and cancer .
Physicochemical Properties :
- Yields : Hydrazide derivatives (e.g., 17 , 19 ) achieve higher yields (77–88%) compared to pyrazole-containing 24 (53%), reflecting synthetic challenges with sterically hindered substituents .
- Molecular Weight : BK71187 (326.31 g/mol) is lighter than pyrazole derivative 24 (299.33 g/mol), indicating trade-offs between lipophilicity and solubility .
Biological Activity
The compound 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a pyrazine ring with a carbonitrile group, an oxazolone moiety, and a pyrrolidine derivative. The synthesis of such compounds typically involves multi-step organic reactions, often starting from commercially available precursors.
Synthetic Pathway Overview
- Formation of the Oxazolone Ring : Initial reactions involve the condensation of appropriate benzoyl derivatives with amines to form oxazolone intermediates.
- Pyrrolidine Modification : Subsequent steps introduce pyrrolidine units through acylation or alkylation reactions.
- Final Coupling : The final structure is achieved by coupling the pyrazine and carbonitrile components, often utilizing coupling agents to facilitate the reaction.
Pharmacological Profile
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have reported that derivatives containing oxazolone and pyrazine structures possess significant antibacterial and antifungal properties. For instance, compounds similar to this structure have shown effectiveness against resistant strains of bacteria and fungi .
- Antitumor Effects : The compound's ability to inhibit certain enzymes related to cancer cell metabolism has been explored. Specifically, it has been noted for its inhibitory effects on mutant isocitrate dehydrogenases (IDH), which are implicated in gliomas and acute myeloid leukemia .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes, disrupting crucial pathways in target cells.
- Receptor Interaction : It may also interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Q & A
Basic: What are the critical steps for synthesizing 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?
Answer:
The synthesis involves multi-step reactions, typically including:
- Step 1: Formation of the pyrrolidine-3-yloxy intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Acetylation of the pyrrolidine nitrogen using 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl chloride under anhydrous conditions.
- Step 3: Pyrazine-2-carbonitrile introduction via etherification or cross-coupling (e.g., Buchwald–Hartwig).
Key considerations: - Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC for intermediates .
- Yield optimization: Control reaction temperature (e.g., 0–50°C) and use catalysts like DMAP or DCC for acetylation steps .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates; ethanol/water mixtures aid crystallization .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) for acetylation or coupling steps to accelerate reaction kinetics .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
- Real-time monitoring: Employ TLC or in-situ FTIR to track intermediate formation and adjust stoichiometry .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR: Assign peaks for the pyrazine carbonitrile (δ ~110 ppm in 13C) and benzo[d]oxazolone carbonyl (δ ~165 ppm) .
- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR spectroscopy: Identify nitrile (C≡N, ~2230 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Answer:
- Purity validation: Re-analyze batches via DSC (melting point consistency) and elemental analysis to rule out impurities .
- Assay standardization: Compare IC50 values using consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
- Solubility adjustments: Use DMSO/carboxymethylcellulose vehicles to ensure compound stability in in vivo models .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile data outliers from independent studies .
Advanced: What computational strategies can predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., EGFR) or GPCRs. Focus on hydrogen bonding with the pyrazine ring and hydrophobic contacts with the benzo[d]oxazolone moiety .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling: Corlate substituent effects (e.g., pyrrolidine vs. piperidine) with activity using Random Forest algorithms .
Basic: How to evaluate the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed nitrile to amide) .
- Lyophilization: Improve long-term stability by freeze-drying with trehalose as a cryoprotectant .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Core modifications: Replace pyrrolidine with azetidine to test steric effects on target binding .
- Bioisosteric replacement: Substitute benzo[d]oxazolone with indole to evaluate π-π stacking differences .
- Pharmacophore mapping: Use Discovery Studio to identify critical motifs (e.g., nitrile as a hydrogen bond acceptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
